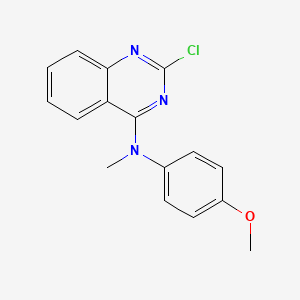

(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine

概要

準備方法

合成経路と反応条件

MPI-0441138の合成は、特定の条件下での2-クロロキナゾリンと4-メトキシアニリンの反応を含みます。この反応には、通常、ジメチルホルムアミド(DMF)などの溶媒と炭酸カリウムなどの塩基が必要です。 反応混合物は加熱され、目的の生成物の生成が促進されます .

工業的生産方法

MPI-0441138の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、高収率と高純度を確保するために、反応条件の最適化を含みます。 次に、この化合物は、再結晶またはクロマトグラフィーなどの技術を用いて精製され、目的の品質が達成されます .

化学反応の分析

Substitution Reactions at the 2-Chloro Position

The 2-chloro group is highly reactive toward nucleophilic displacement, enabling diverse functionalization:

Aminomethyl Substitution

Reaction with phthalimide potassium salt in DMF replaces the 2-chloro group with a phthalimide-protected aminomethyl group. Subsequent deprotection with hydrazine yields the free amine :

Reaction Sequence:

\text{(2-Cl Quinazoline)} + \text{Phthalimide-K}^+ \xrightarrow{\text{DMF, 80°C}} \text{2-Phthalimidomethyl Intermediate}

2. $$ \text{2-Phthalimidomethyl Intermediate} \xrightarrow{\text{Hydrazine, EtOH}} \text{(2-Aminomethylquinazolin-4-yl)-(4-methoxyphenyl)-methylamine}

Yield: 52% after purification .

Methyl Substitution

The 2-chloro group can be replaced by a methyl group using methylamine under basic conditions, forming N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine. This derivative exhibits potent apoptosis-inducing activity (EC = 2 nM) .

Conditions:

Alkoxy/Aryloxy Substitution

Reaction with alkoxides or aryloxides (e.g., sodium methoxide) replaces the 2-chloro group with alkoxy/aryloxy groups, though this pathway is less explored for this specific compound .

Biological Relevance of Derivatives

Derivatives synthesized via 2-position substitutions show significant bioactivity:

Reaction Optimization Insights

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilic substitution rates .

-

Catalysis: Pd-based catalysts improve coupling efficiency in cross-reactions, though not directly documented for this compound .

-

Temperature: Reactions typically proceed at 50–80°C, balancing yield and reaction time .

Stability and Side Reactions

-

Hydrolysis: The 2-chloro group is susceptible to hydrolysis under strongly acidic or basic conditions, forming quinazolinone byproducts .

-

Reduction: Iron powder in acetic acid reduces aminium N-oxide intermediates but does not affect the 2-chloro group directly .

Representative Substitution Protocol

-

Reactants : (2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine (1.0 mmol), potassium phthalimide (1.2 mmol).

-

Conditions : DMF (5 mL), 80°C, 12 h under N.

-

Workup : Dilute with HO, extract with CHCl, dry (NaSO), and purify via silica gel chromatography.

Deprotection to Free Amine

-

Reactants : Phthalimide-protected intermediate (1.0 mmol), hydrazine hydrate (5.0 mmol).

-

Conditions : Ethanol (10 mL), reflux, 4 h.

-

Yield : 52% after column chromatography.

科学的研究の応用

MPI-0441138 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying quinazoline derivatives and their reactions.

Biology: Investigated for its role in inducing apoptosis in various cell lines.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.

Industry: Utilized in the development of new therapeutic agents targeting cancer

作用機序

MPI-0441138は、カスパーゼと呼ばれるシステインプロテアーゼファミリーの活性化によってアポトーシスを誘導することで効果を発揮します。この化合物は、チューブリンの重合を阻害し、細胞周期の停止とそれに続くアポトーシスにつながります。 また、DNAの断裂とシトクロムcの移行を誘導し、細胞死をさらに促進します .

類似化合物との比較

類似化合物

MPC-6827: MPI-0441138の構造類似体で、強力なアポトーシス誘導活性で知られています。

他の4-アニリノキナゾリン: 同様のコア構造を持つ様々な誘導体ですが、置換基が異なり、生物活性が異なります

独自性

MPI-0441138は、アポトーシスを誘導する高い効力と、血液脳関門を効果的に透過する能力によって独特です。 キナゾリン環における特定の置換パターンは、他の類似化合物と比較して、その独特な生物活性を寄与しています .

生物活性

(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine, also referred to as Compound 2b, is a nitrogen-containing bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

-

Induction of Apoptosis :

- Compound 2b has been identified as a potent inducer of apoptosis through the activation of caspase cascades, particularly caspase-3. This mechanism is crucial for the therapeutic efficacy of many anticancer drugs, as it promotes programmed cell death in cancer cells .

- The compound's ability to activate apoptotic pathways makes it a candidate for treating various neoplastic diseases.

-

Inhibition of Tubulin Polymerization :

- The compound exhibits significant inhibitory effects on tubulin polymerization, which is vital for cell division. By disrupting microtubule formation, it effectively halts the proliferation of cancer cells .

- In vitro studies have shown that treatment with Compound 2b leads to reduced microtubule formation in A549 lung cancer cells, indicating its potential as a chemotherapeutic agent .

- Topoisomerase Inhibition :

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Cancer Treatment : The compound has shown promise in treating various cancers due to its dual action on apoptosis and cell division. Clinical studies indicate effective oral administration dosages ranging from 20 mg/kg to 200 mg/kg in animal models .

- Potential in Drug Resistance : Its efficacy against cells overexpressing the P-glycoprotein (Pgp-1) transporter suggests that it may overcome certain drug resistance mechanisms commonly observed in cancer therapy .

Case Study 1: Efficacy in Human Breast Cancer Models

A study demonstrated that Compound 2b was effective in inhibiting tumor growth in MX-1 human breast cancer models. The compound induced apoptosis and inhibited cell proliferation significantly compared to control groups .

Case Study 2: Pharmacokinetics and Dosage Optimization

Research on pharmacokinetics revealed that the plasma concentration (C_max) of Compound 2b could reach levels between 1 ng/mL to 4,000 ng/mL after oral administration, suggesting a favorable absorption profile for therapeutic use .

| Parameter | Value |

|---|---|

| Plasma C_max | 1 ng/mL - 4,000 ng/mL |

| Brain Tissue AUC | 56,000 hrng/mL - 210,000 hrng/mL |

| Effective Dosage Range | 20 mg/kg - 200 mg/kg |

特性

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-20(11-7-9-12(21-2)10-8-11)15-13-5-3-4-6-14(13)18-16(17)19-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPVUQSDDVFBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471494 | |

| Record name | (2-chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827030-33-1 | |

| Record name | (2-chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。